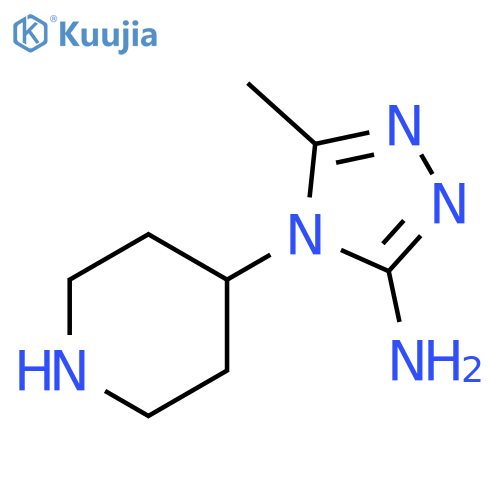

Cas no 1909320-33-7 (5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine)

1909320-33-7 structure

商品名:5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine

CAS番号:1909320-33-7

MF:C8H15N5

メガワット:181.238200426102

MDL:MFCD29907403

CID:5246755

PubChem ID:122152530

5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 4H-1,2,4-Triazol-3-amine, 5-methyl-4-(4-piperidinyl)-

- 5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine

-

- MDL: MFCD29907403

- インチ: 1S/C8H15N5/c1-6-11-12-8(9)13(6)7-2-4-10-5-3-7/h7,10H,2-5H2,1H3,(H2,9,12)

- InChIKey: XHTIEZNWPPNVPW-UHFFFAOYSA-N

- ほほえんだ: N1=C(C)N(C2CCNCC2)C(N)=N1

5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-269201-0.25g |

5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |

1909320-33-7 | 95.0% | 0.25g |

$683.0 | 2025-03-20 | |

| Enamine | EN300-269201-0.1g |

5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |

1909320-33-7 | 95.0% | 0.1g |

$653.0 | 2025-03-20 | |

| Enamine | EN300-269201-2.5g |

5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |

1909320-33-7 | 95.0% | 2.5g |

$1454.0 | 2025-03-20 | |

| Enamine | EN300-269201-10.0g |

5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |

1909320-33-7 | 95.0% | 10.0g |

$3191.0 | 2025-03-20 | |

| Enamine | EN300-269201-1.0g |

5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |

1909320-33-7 | 95.0% | 1.0g |

$743.0 | 2025-03-20 | |

| Enamine | EN300-269201-1g |

5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |

1909320-33-7 | 1g |

$743.0 | 2023-09-11 | ||

| Ambeed | A1085489-1g |

5-Methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |

1909320-33-7 | 95% | 1g |

$655.0 | 2024-04-22 | |

| Enamine | EN300-269201-0.05g |

5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |

1909320-33-7 | 95.0% | 0.05g |

$624.0 | 2025-03-20 | |

| Enamine | EN300-269201-5.0g |

5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |

1909320-33-7 | 95.0% | 5.0g |

$2152.0 | 2025-03-20 | |

| Enamine | EN300-269201-0.5g |

5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |

1909320-33-7 | 95.0% | 0.5g |

$713.0 | 2025-03-20 |

5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

1909320-33-7 (5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 849353-34-0(4-bromopyrimidin-5-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1909320-33-7)5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine

清らかである:99%

はかる:1g

価格 ($):590.0